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Compound of Interest

Compound Name: 2-Hydroxybenzofuran-3(2H)-one

Cat. No.: B101677 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic data for 2-
Hydroxybenzofuran-3(2H)-one, a heterocyclic compound with a benzofuranone core

structure. The information compiled herein is essential for the identification, characterization,

and quality control of this compound in research and development settings.

Spectroscopic Data Summary
The following tables summarize the available quantitative spectroscopic data for 2-
Hydroxybenzofuran-3(2H)-one.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: NMR Spectroscopic Data for 2-Hydroxybenzofuran-3(2H)-one in CDCl₃[1]

Nucleus Chemical Shift (δ) in ppm Description

¹H NMR 7.64–7.67 Multiplet, aromatic protons

¹H NMR 5.58 Singlet, lactone proton

¹³C NMR 197.72 Carbonyl carbon (C=O)

Mass Spectrometry (MS)
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Table 2: High-Resolution Mass Spectrometry (HRMS) Data for 2-Hydroxybenzofuran-3(2H)-
one[1]

Ion Calculated m/z

[M+H]⁺ 151.0390

Infrared (IR) Spectroscopy
While specific peak values for 2-Hydroxybenzofuran-3(2H)-one are not extensively detailed in

the reviewed literature, the presence of a strong absorption band corresponding to the carbonyl

(C=O) stretching vibration is a key characteristic feature for this class of compounds[1]. For

related benzofuranone derivatives, this peak typically appears in the range of 1670-1720

cm⁻¹[2].

Experimental Protocols
The following are generalized experimental protocols for obtaining the spectroscopic data

presented above. These are based on methodologies reported for the characterization of

benzofuranone derivatives[2][3].

NMR Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the purified 2-Hydroxybenzofuran-
3(2H)-one in about 0.6 mL of deuterated chloroform (CDCl₃).

Instrumentation: Utilize a 400 MHz or higher field NMR spectrometer.

¹H NMR Acquisition: Acquire the proton NMR spectrum using a standard pulse sequence.

Use tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse

sequence to obtain singlet peaks for each unique carbon atom.

Mass Spectrometry
Sample Preparation: Prepare a dilute solution of the compound in a suitable solvent such as

methanol or acetonitrile.
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Instrumentation: Employ a high-resolution mass spectrometer, such as a time-of-flight (TOF)

or Orbitrap instrument, equipped with an electrospray ionization (ESI) source.

Data Acquisition: Introduce the sample solution into the mass spectrometer. Acquire the

mass spectrum in positive ion mode to observe the [M+H]⁺ ion.

Infrared (IR) Spectroscopy
Sample Preparation: Prepare a KBr pellet by mixing a small amount of the solid sample with

dry potassium bromide and pressing it into a thin disk. Alternatively, for Attenuated Total

Reflectance (ATR) IR spectroscopy, place a small amount of the solid sample directly on the

ATR crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the range of 4000-400 cm⁻¹.

Visualization of Experimental Workflow
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

synthesized organic compound like 2-Hydroxybenzofuran-3(2H)-one.
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General Workflow for Spectroscopic Characterization
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Caption: Workflow for Synthesis and Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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